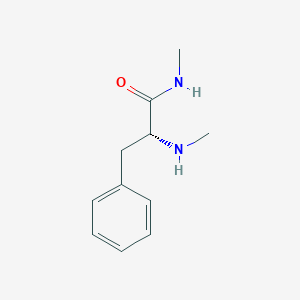![molecular formula C7H6N2OS B1354622 5-Méthyloxazolo[4,5-b]pyridine-2-thiol CAS No. 55656-32-1](/img/structure/B1354622.png)
5-Méthyloxazolo[4,5-b]pyridine-2-thiol
Vue d'ensemble
Description
5-Methyloxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound with promising properties for the development of new drugs and therapeutic agents. It has a molecular formula of C7H6N2OS .
Synthesis Analysis
The synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol and similar compounds has been reported in several studies. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of 5-Methyloxazolo[4,5-b]pyridine-2-thiol is characterized by the presence of a pyridyl attached to thiazolo[5,4-b]pyridine . This key structural unit is important for its biological activity .Applications De Recherche Scientifique
Activité Antioxydante
Les thiazolo[4,5-b]pyridines, qui incluent le 5-Méthyloxazolo[4,5-b]pyridine-2-thiol, ont été identifiées comme présentant une forte activité antioxydante . Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif.
Activité Antimicrobienne
Ces composés se sont également avérés posséder des propriétés antimicrobiennes . Cela suggère qu'ils pourraient être développés en nouveaux médicaments antimicrobiens, offrant une solution potentielle au problème croissant de la résistance aux antibiotiques.
Activité Herbicide
Il a été rapporté que les thiazolo[4,5-b]pyridines possèdent une activité herbicide . Cela indique qu'ils pourraient être utilisés dans le développement de nouveaux herbicides.
Activité Anti-inflammatoire
Ces composés ont démontré des effets anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies inflammatoires.
Activité Antifongique
Les thiazolo[4,5-b]pyridines se sont avérées présenter une activité antifongique . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antifongiques.
Activité Antitumorale
Ces composés ont été identifiés comme ayant des activités antitumorales . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer.
Antagonistes du Récepteur de l'Histamine H3
Certains représentants de cette classe ont été signalés comme des antagonistes du récepteur de l'histamine H3 . Cela indique qu'ils pourraient être utilisés dans le traitement des allergies et d'autres affections liées au récepteur de l'histamine H3.
Synthèse de Dérivés Nouveaux
Le composé a été utilisé dans la synthèse de nouveaux dérivés de thiazole, de pyranothiazole, de thiazolo[4,5-b]pyridines et de thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine . Ces nouveaux dérivés ont des applications potentielles dans divers domaines de la chimie médicinale.
Mécanisme D'action
Target of Action
It’s worth noting that thiazolo[4,5-b]pyridines, a class of compounds to which 5-methyloxazolo[4,5-b]pyridine-2-thiol belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, including 5-Methyloxazolo[4,5-b]pyridine-2-thiol, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Propriétés
IUPAC Name |
5-methyl-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-3-5-6(8-4)9-7(11)10-5/h2-3H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUVVBOGPSKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506140 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55656-32-1 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)



